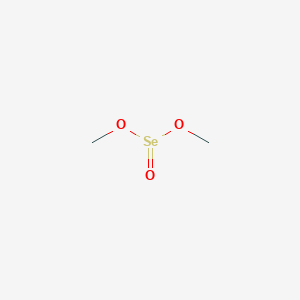
Dimethyl selenite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl selenite is a member of selenite esters.
Aplicaciones Científicas De Investigación
Anticancer Research
Dimethyl selenite has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells, leading to increased apoptosis rates compared to control groups .
Antioxidant Activity
The compound has also been studied for its antioxidant properties, which may protect cells from oxidative damage.
- Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 10 | Journal of Nutritional Biochemistry |
| Vitamin C | 25 | Journal of Nutritional Biochemistry |
| Alpha-Tocopherol | 30 | Free Radical Biology and Medicine |
Selenium Bioavailability Studies
This compound plays a critical role in understanding selenium bioavailability in aquatic environments. Its uptake by organisms can be influenced by various environmental factors, including phosphate concentrations.
- Research Findings : A study highlighted that the uptake of selenite by aquatic organisms is significantly affected by the presence of phosphate, which can inhibit or enhance bioaccumulation depending on concentration levels .
Soil Remediation
The compound has been explored for its potential use in soil remediation strategies aimed at reducing selenium toxicity in contaminated soils.
- Case Study : Field studies have shown that applying this compound can enhance the microbial degradation of selenium compounds, thus improving soil health and reducing toxicity levels .
Chemical Manufacturing
This compound is utilized as an intermediate in the synthesis of various selenium-containing compounds used in pharmaceuticals and agrochemicals.
- Application Example : It serves as a precursor for synthesizing selenium-based catalysts used in organic reactions, enhancing reaction efficiency and selectivity .
Agricultural Uses
The compound is being researched for its potential application as a micronutrient supplement in agriculture to improve crop yield and quality.
- Data Table: Effects on Crop Yield
Propiedades
Fórmula molecular |
C2H6O3Se |
|---|---|
Peso molecular |
157.04 g/mol |
Nombre IUPAC |
dimethyl selenite |
InChI |
InChI=1S/C2H6O3Se/c1-4-6(3)5-2/h1-2H3 |
Clave InChI |
NTEFHFJOCXLHIX-UHFFFAOYSA-N |
SMILES canónico |
CO[Se](=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















